molecular formula C16H23NO3 B14897042 tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate

Cat. No.: B14897042
M. Wt: 277.36 g/mol
InChI Key: OZEKYYMCJUTSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a phenyl ring, and a carbamate functional group.

Preparation Methods

The synthesis of tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a substituted phenyl halide in the presence of a base such as cesium carbonate and a palladium catalyst . This method offers mild reaction conditions and high yields. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[3-(2-methyl-4-oxobutan-2-yl)phenyl]carbamate

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-13-8-6-7-12(11-13)16(4,5)9-10-18/h6-8,10-11H,9H2,1-5H3,(H,17,19)

InChI Key

OZEKYYMCJUTSHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.